molecular formula C17H12FN3O3 B4605803 N-(4-carbamoylphenyl)-6-fluoro-4-hydroxyquinoline-3-carboxamide

N-(4-carbamoylphenyl)-6-fluoro-4-hydroxyquinoline-3-carboxamide

Cat. No.: B4605803
M. Wt: 325.29 g/mol
InChI Key: JNLODUOIUFEJCR-UHFFFAOYSA-N
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Description

N-(4-carbamoylphenyl)-6-fluoro-4-hydroxyquinoline-3-carboxamide is a chemical compound that has garnered attention in scientific research due to its unique structure and potential applications. This compound features a quinoline core, which is a heterocyclic aromatic organic compound, substituted with a carbamoylphenyl group, a fluorine atom, and a hydroxy group. The presence of these functional groups imparts distinct chemical properties and reactivity to the compound.

Biochemical Analysis

Biochemical Properties

It is known that this compound can interact with various enzymes, proteins, and other biomolecules . The nature of these interactions is complex and depends on the specific biochemical context .

Cellular Effects

N-(4-carbamoylphenyl)-6-fluoro-4-hydroxyquinoline-3-carboxamide can influence cell function in various ways. It has been suggested that this compound may impact cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is believed that this compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently limited .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies are needed to determine any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

It is likely that this compound interacts with various enzymes or cofactors, and may have effects on metabolic flux or metabolite levels .

Transport and Distribution

This compound may interact with various transporters or binding proteins, and may have effects on its localization or accumulation .

Subcellular Localization

This compound may have targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-carbamoylphenyl)-6-fluoro-4-hydroxyquinoline-3-carboxamide typically involves multi-step organic synthesis. One common approach is to start with the quinoline core and introduce the substituents through a series of reactions. For example, the introduction of the carbamoylphenyl group can be achieved through an amide coupling reaction, while the fluorine atom can be introduced via electrophilic fluorination. The hydroxy group can be added through hydroxylation reactions.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route to improve yield and scalability. This could include the use of more efficient catalysts, solvents, and reaction conditions to ensure high purity and yield. The specific details of industrial production methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

N-(4-carbamoylphenyl)-6-fluoro-4-hydroxyquinoline-3-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The carbamoyl group can be reduced to form an amine.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can yield a quinoline ketone, while reduction of the carbamoyl group can produce a quinoline amine derivative.

Scientific Research Applications

N-(4-carbamoylphenyl)-6-fluoro-4-hydroxyquinoline-3-carboxamide has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a probe or ligand in biochemical assays.

    Medicine: Potential therapeutic applications include its use as an antimicrobial or anticancer agent.

    Industry: It can be used in the development of new materials or as an intermediate in chemical manufacturing.

Comparison with Similar Compounds

Similar Compounds

    N-(4-carbamoylphenyl)-6-(4-fluorophenyl)imidazo[2,1-b]thiazole-3-carboxamide: This compound shares the carbamoylphenyl and fluorine substituents but has a different core structure.

    4-amino-N-(4-carbamoylphenyl)benzamide: This compound has a similar carbamoylphenyl group but lacks the quinoline core and fluorine atom.

Uniqueness

N-(4-carbamoylphenyl)-6-fluoro-4-hydroxyquinoline-3-carboxamide is unique due to its combination of functional groups and the quinoline core. This unique structure imparts distinct chemical properties and reactivity, making it valuable for various scientific applications.

Properties

IUPAC Name

N-(4-carbamoylphenyl)-6-fluoro-4-oxo-1H-quinoline-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12FN3O3/c18-10-3-6-14-12(7-10)15(22)13(8-20-14)17(24)21-11-4-1-9(2-5-11)16(19)23/h1-8H,(H2,19,23)(H,20,22)(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNLODUOIUFEJCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)N)NC(=O)C2=CNC3=C(C2=O)C=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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